An In-depth Technical Guide to Thalidomide-PEG5-NH2 Hydrochloride for Advanced Drug Development
An In-depth Technical Guide to Thalidomide-PEG5-NH2 Hydrochloride for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG5-NH2 hydrochloride is a pivotal synthetic E3 ligase ligand-linker conjugate, integral to the burgeoning field of targeted protein degradation. This molecule is a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules engineered to recruit specific target proteins to an E3 ubiquitin ligase, thereby inducing their ubiquitination and subsequent degradation by the proteasome.
This technical guide provides a comprehensive overview of Thalidomide-PEG5-NH2 hydrochloride, including its physicochemical properties, its mechanism of action in recruiting the Cereblon (CRBN) E3 ligase, detailed experimental protocols for its application in PROTAC synthesis, and methods for evaluating the biological activity of the resulting degraders.
Core Concepts and Mechanism of Action
The functionality of Thalidomide-PEG5-NH2 hydrochloride is derived from its three key components:
-
Thalidomide (B1683933) Moiety: This component serves as the high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, it effectively hijacks the cell's natural protein disposal machinery.
-
PEG5 Linker: The polyethylene (B3416737) glycol (PEG) linker, consisting of five repeating ethylene (B1197577) glycol units, provides the necessary length and flexibility to bridge the gap between the E3 ligase and the target protein. This spatial arrangement is crucial for the formation of a productive ternary complex. The hydrophilic nature of the PEG linker also enhances the aqueous solubility and stability of the PROTAC molecule.[1]
-
Terminal Amine Group (NH2): This primary amine serves as a reactive handle for the covalent attachment of a ligand designed to bind to a specific protein of interest. This conjugation is typically achieved through a stable amide bond.
-
Hydrochloride Salt: The hydrochloride salt form of the molecule generally offers improved water solubility and stability compared to its free base form.[1]
The overarching mechanism of a PROTAC synthesized using Thalidomide-PEG5-NH2 hydrochloride involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Data Presentation
The following table summarizes the key quantitative data for Thalidomide-PEG5-NH2 hydrochloride.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₃₂ClN₃O₉ | MedChemExpress Data Sheet |
| Molecular Weight | 529.97 g/mol | MedChemExpress Data Sheet |
| Purity (LCMS) | 95.18% | MedChemExpress Data Sheet |
| Appearance | Light yellow to yellow (Oil) | MedChemExpress Data Sheet |
| Storage Conditions | -20°C, sealed, away from moisture | MedChemExpress Data Sheet |
Mandatory Visualizations
Caption: Signaling pathway of a thalidomide-based PROTAC.
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of a PROTAC's components.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of PROTACs utilizing Thalidomide-PEG5-NH2 hydrochloride. These should be optimized for specific target proteins and ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating Thalidomide-PEG5-NH2 hydrochloride to a target protein ligand containing a carboxylic acid.
Materials:
-
Thalidomide-PEG5-NH2 hydrochloride
-
Target protein ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the target protein ligand (1 equivalent) in anhydrous DMF. Add an amide coupling reagent such as HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve Thalidomide-PEG5-NH2 hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Slowly add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.
Protocol 2: Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity of the synthesized PROTAC to Cereblon.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
A fluorescently labeled thalidomide tracer
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the synthesized PROTAC in assay buffer. Prepare a solution of the fluorescent thalidomide tracer and CRBN protein in assay buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add the diluted PROTAC solutions. Add the CRBN protein and fluorescent tracer mixture to all wells. Include control wells with no PROTAC (maximum polarization) and wells with no CRBN (minimum polarization).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC that inhibits 50% of the tracer binding to CRBN.
Protocol 3: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the formation of the ternary complex (Target Protein - PROTAC - CRBN).
Materials:
-
His-tagged recombinant CRBN protein
-
GST-tagged recombinant target protein
-
Synthesized PROTAC
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein- or DyLight-conjugated anti-GST antibody (acceptor)
-
TR-FRET assay buffer
-
384-well white microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized PROTAC in assay buffer. Prepare a mixture of His-tagged CRBN and GST-tagged target protein in assay buffer. Prepare a detection mixture containing the terbium-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of a 384-well plate. Add the protein mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the detection mixture to all wells.
-
Final Incubation: Incubate the plate for another 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) using a microplate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".
Conclusion
Thalidomide-PEG5-NH2 hydrochloride is a versatile and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure, incorporating a potent Cereblon ligand, a flexible PEG linker, and a reactive amine handle, facilitates the rational design and efficient synthesis of novel protein degraders. The experimental protocols provided in this guide offer a solid foundation for the successful application of this molecule in pioneering drug discovery efforts. By leveraging the principles of targeted protein degradation, scientists can explore new avenues for treating a wide array of diseases, including cancer and neurodegenerative disorders.
